2,2-dimethyl-1-(4-methylphenyl)propan-1-amine
CAS No.: 854181-05-8
Cat. No.: VC11558779
Molecular Formula: C12H19N
Molecular Weight: 177.29 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 854181-05-8 |
|---|---|
| Molecular Formula | C12H19N |
| Molecular Weight | 177.29 g/mol |
| IUPAC Name | 2,2-dimethyl-1-(4-methylphenyl)propan-1-amine |
| Standard InChI | InChI=1S/C12H19N/c1-9-5-7-10(8-6-9)11(13)12(2,3)4/h5-8,11H,13H2,1-4H3 |
| Standard InChI Key | XKMYZXWVCDFEJI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C(C(C)(C)C)N |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a central propan-1-amine chain () modified by two methyl groups at the second carbon and a 4-methylphenyl group at the first carbon. This arrangement is represented by the SMILES string CC1=CC=C(C=C1)C(C(C)(C)C)N, which highlights the branching and aromatic substituents. The para-methyl group on the phenyl ring enhances steric bulk and influences electronic properties, potentially affecting reactivity and intermolecular interactions .
Physical Properties
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 177.29 g/mol | |
| Purity | 95% | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Likely hydrophobic |
The compound’s hydrophobicity, inferred from its branched alkyl and aromatic groups, suggests limited water solubility and a propensity for organic solvents like tetrahydrofuran (THF) or toluene .
Synthesis and Optimization
Patent-Based Synthesis Route
A four-step synthesis method described in Chinese Patent CN105085278A achieves a total yield of ~50%, significantly outperforming earlier methods (~15%) . The process involves:
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Nucleophilic Substitution: Substituted benzyl chloride reacts with isobutyronitrile at -78°C to 0°C in THF or toluene, catalyzed by lithium diisopropylamide (LDA), yielding 2-methyl-1-substituted phenyl-2-butyronitrile .
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Hydrolysis: The nitrile intermediate undergoes basic hydrolysis (NaOH, 80–220°C) to form 2-methyl-1-substituted phenyl-2-butyric acid .
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Esterification and Amination: The acid is converted to a benzyl carbamate ester, which is hydrogenolyzed to release the primary amine .
This route avoids toxic reagents like sodium cyanide and uses cost-effective starting materials, making it scalable for industrial production .
Alternative Pathways
While the patent method is dominant, other approaches may include:
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Reductive Amination: Ketone precursors reacting with ammonia or amines under catalytic hydrogenation.
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Grignard Reactions: Alkyl magnesium halides adding to nitriles or imines.
Future Research Directions
Pharmacological Studies
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In Vivo Toxicity: Acute and chronic exposure studies in model organisms.
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Target Identification: High-throughput screening against protein libraries.
Process Optimization
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